2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile
Description
Propriétés
IUPAC Name |
2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSACAHUIKTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule with potential pharmacological applications. Its structure includes a sulfonamide group and an azetidine ring, which are known to contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is . The compound features:
- Azetidine ring : A four-membered saturated ring that enhances the compound's biological activity.
- Sulfonamide group : Known for its antibacterial properties.
- Benzonitrile moiety : Contributes to the overall stability and reactivity of the compound.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.37 g/mol |
| Melting Point | Not specified |
| Solubility | Requires further studies |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- In Vitro Studies : Research has indicated that derivatives of the oxazolidinone family exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 µg/mL, indicating effective antibacterial properties .
- Cytotoxicity Tests : In studies involving human cancer cell lines, compounds with similar structures demonstrated cytotoxic effects. For instance, compounds derived from oxazolidinones were tested against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. These studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents .
The proposed mechanisms of action for 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile include:
- Inhibition of Protein Synthesis : Similar compounds in the oxazolidinone class inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Interference with Nucleic Acid Synthesis : The presence of a nitrile group may enhance interactions with DNA or RNA synthesis pathways.
Structure–Activity Relationship (SAR)
Research into the SAR of oxazolidinone derivatives has shown that modifications in the azetidine ring and sulfonamide group can significantly influence biological activity. For instance:
- Substituents on the azetidine ring can enhance binding affinity to target enzymes or receptors.
- The presence of electron-withdrawing or electron-donating groups on the benzene ring can modulate antibacterial potency.
Research Findings Summary
Recent studies have highlighted the potential of 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile as a candidate for further development in medicinal chemistry. Key findings include:
- Antimicrobial Efficacy : Effective against multiple strains of bacteria with low MIC values.
- Cytotoxicity : Selective toxicity towards cancer cells suggests potential as an anticancer agent.
- Mechanistic Insights : Understanding its mode of action could lead to optimized derivatives with enhanced efficacy.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its azetidine-sulfonyl-dioxooxazolidine framework. Below is a comparative analysis with structurally or functionally related compounds:
Key Comparisons
Bioactivity Potential: The target compound shares a benzonitrile core with anti-inflammatory benzimidazole-triazole derivatives (e.g., compounds I-XXXI in ). However, its azetidine and dioxooxazolidine groups may confer distinct pharmacokinetic profiles, such as enhanced metabolic stability compared to triazole-based analogues .
Electronic Properties: Unlike OLED-oriented benzonitrile derivatives with carbazole-phenoxazine substituents (), the target compound lacks extended π-conjugation.
Synthetic Complexity :
- The azetidine ring introduces synthetic challenges due to ring strain, contrasting with the more straightforward synthesis of benzimidazole derivatives via conventional condensation reactions ().
Hypothetical Data Table
Research Findings and Limitations
- Structural Insights: The compound’s sulfonyl and dioxooxazolidine groups may enhance binding to biological targets (e.g., enzymes) through hydrogen bonding and dipole interactions, as seen in oxazolidinone antibiotics .
- Gaps in Evidence: No direct pharmacological or materials data exists for the target compound in the provided sources. Comparisons rely on structural analogues and inferred properties.
Q & A
Basic: What are the key synthetic pathways and critical reaction conditions for synthesizing 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile?
Answer:
The synthesis involves multi-step reactions, typically starting with sulfonylation of an azetidine intermediate followed by cyclization to form the oxazolidinone ring. Key steps include:
- Sulfonylation : Reacting a benzonitrile derivative with a sulfonyl chloride group under basic conditions (e.g., pyridine or DMF as solvents) .
- Cyclization : Using carbodiimide coupling agents or thermal activation to form the 2,4-dioxooxazolidin-3-yl moiety .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
Basic: Which spectroscopic and analytical methods are employed to confirm the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., sulfonyl, nitrile) and stereochemistry. For example, sulfonyl protons appear downfield (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂N₃O₅S: 334.0563) .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O from oxazolidinone) validate key groups .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out off-target effects .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the azetidine with pyrrolidine) to isolate pharmacophores .
- Mechanistic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to suspected targets .
Advanced: What computational strategies optimize reaction yields for complex intermediates like the azetidine-sulfonyl precursor?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, DMF improves sulfonylation efficiency vs. THF due to higher polarity .
- Kinetic Analysis : Use in situ IR or HPLC to track intermediate formation and adjust reaction times .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) for cyclization steps .
Advanced: How can crystallographic disorder in the compound’s X-ray structure be addressed during refinement?
Answer:
- SHELXL Refinement : Apply restraints (e.g., SIMU/DELU) to manage anisotropic displacement parameters for disordered sulfonyl groups .
- Twinning Analysis : Use PLATON to detect twinning and refine data with HKLF5 .
- High-Resolution Data : Collect data at low temperature (100K) with synchrotron sources to improve resolution (<1.0 Å) .
Basic: Which software tools are recommended for crystallographic data processing and structure visualization?
Answer:
- Data Processing : WinGX (integration of SHELX programs) for data reduction and scaling .
- Structure Solution : SHELXD for direct methods or SIR2014 for charge flipping .
- Visualization : ORTEP for Windows generates publication-quality thermal ellipsoid plots .
Advanced: How can researchers design analogs with enhanced metabolic stability while retaining bioactivity?
Answer:
- Bioisosteric Replacement : Substitute the nitrile group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester moieties (e.g., ethyl oxalate) to improve solubility and mask reactive groups .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding poses and prioritize analogs .
Advanced: What analytical methods validate purity and stability under varying storage conditions?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect degradation products (e.g., hydrolysis of the oxazolidinone ring) .
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with LC-MS monitoring .
- DSC/TGA : Determine melting point (e.g., 198–201°C) and thermal decomposition profile .
Basic: What are the documented biological targets and mechanisms of action for this compound?
Answer:
- Enzyme Inhibition : Targets kinases (e.g., GSK-3β) via competitive binding to the ATP pocket, validated by IC₅₀ values in the nanomolar range .
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Advanced: How can researchers troubleshoot low yields in the final cyclization step?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure .
- Solvent Optimization : Switch from DMF to DMSO to stabilize transition states .
- Inert Atmosphere : Use argon to prevent oxidation of sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
